2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 2-(ethylsulfanyl)ethylamine and 5-methylthiophene-2-carboxylic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: shares similarities with other quinoline derivatives and thiophene-containing compounds.
Uniqueness
Structural Uniqueness: The combination of a quinoline ring with a thiophene moiety and an ethylsulfanyl group makes this compound unique.
Chemical Properties: Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C26H28ClNO3S2 |
---|---|
Molecular Weight |
502.1 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H28ClNO3S2/c1-4-32-12-11-31-26(30)23-16(3)28-20-13-17(18-7-5-6-8-19(18)27)14-21(29)24(20)25(23)22-10-9-15(2)33-22/h5-10,17,25,28H,4,11-14H2,1-3H3 |
InChI Key |
WUQRJCMDUKIEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(S3)C)C(=O)CC(C2)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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